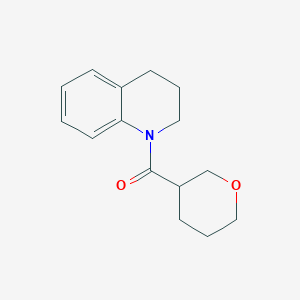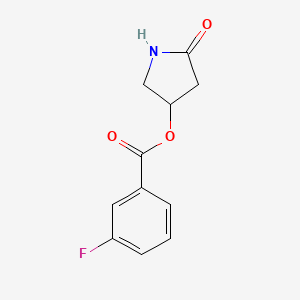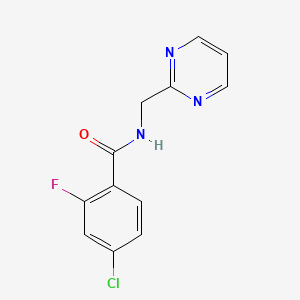
4-(Quinolin-8-ylmethyl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Quinolin-8-ylmethyl)thiomorpholine is a chemical compound that belongs to the class of thiomorpholine derivatives. Thiomorpholine itself is a sulfur-containing heterocyclic compound, and the addition of the quinolin-8-ylmethyl group introduces a quinoline moiety, which is known for its biological and pharmaceutical significance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinolin-8-ylmethyl)thiomorpholine typically involves the reaction of quinolin-8-ylmethyl chloride with thiomorpholine under specific conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Quinolin-8-ylmethyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline or thiomorpholine rings.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, and bases like potassium carbonate (K2CO3) are used.
Major Products Formed:
Oxidation: this compound sulfoxide or sulfone.
Reduction: 4-(Dihydroquinolin-8-ylmethyl)thiomorpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Quinolin-8-ylmethyl)thiomorpholine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-(Quinolin-8-ylmethyl)thiomorpholine exerts its effects involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to bind to various enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
4-(Quinolin-8-ylmethyl)thiomorpholine is compared with other similar compounds, such as:
4-(Quinolin-8-ylmethyl)piperazine: Similar structure but with a different heterocyclic ring.
4-(Quinolin-8-ylmethyl)pyrrolidine: Another analog with a different ring size.
4-(Quinolin-8-ylmethyl)thiazolidine: Contains a thiazolidine ring instead of thiomorpholine.
Uniqueness: The presence of the thiomorpholine ring in this compound provides unique chemical and biological properties compared to its analogs. This structural difference can lead to variations in reactivity, stability, and biological activity.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical entities and therapeutic agents.
Propiedades
IUPAC Name |
4-(quinolin-8-ylmethyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-3-12-5-2-6-15-14(12)13(4-1)11-16-7-9-17-10-8-16/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIORMJDTWVARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenyl-[3-(pyridin-2-ylmethylamino)piperidin-1-yl]methanone](/img/structure/B7613966.png)
![6-Oxa-9-azaspiro[4.5]decan-9-yl-(3-propan-2-yl-1,2-oxazol-5-yl)methanone](/img/structure/B7613973.png)
![1,4,6-trimethyl-5-[2-oxo-2-(1,4-thiazepan-4-yl)ethyl]-2H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B7613981.png)
![1-(2-phenylazepan-1-yl)-3-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B7613988.png)
![3-Methyl-1-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B7613996.png)

![1-[4-(benzimidazol-1-yl)phenyl]-N-[(4-bromothiophen-2-yl)methyl]methanamine](/img/structure/B7614005.png)

![8-methyl-2-[[3-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B7614018.png)




